molecular formula C33H20 B14186041 5-(4-Methylphenyl)rubicene CAS No. 922184-96-1

5-(4-Methylphenyl)rubicene

Cat. No.: B14186041
CAS No.: 922184-96-1
M. Wt: 416.5 g/mol
InChI Key: OMOOQQRZOJDGKM-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)rubicene is a derivative of rubicene, a polycyclic aromatic hydrocarbon consisting of fused benzene and cyclopentane rings.

Preparation Methods

The synthesis of 5-(4-Methylphenyl)rubicene typically involves a two-step procedure. The first step is a Suzuki cross-coupling reaction, followed by a Scholl reaction . The Suzuki reaction involves the coupling of 9,10-diphenylanthracene with a boronic acid derivative in the presence of a palladium catalyst. The Scholl reaction then cyclizes the intermediate product to form the rubicene core . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Comparison with Similar Compounds

5-(4-Methylphenyl)rubicene can be compared with other rubicene derivatives such as 5,12-di-cyano rubicene and 5,12-di-tert-butyl-rubicene . These compounds share similar structural features but differ in their electronic properties and reactivity. For instance, the presence of cyano groups in 5,12-di-cyano rubicene enhances its electron-withdrawing ability, while tert-butyl groups in 5,12-di-tert-butyl-rubicene increase its steric hindrance . These differences highlight the uniqueness of this compound in terms of its balance between electronic properties and steric effects.

Properties

CAS No.

922184-96-1

Molecular Formula

C33H20

Molecular Weight

416.5 g/mol

IUPAC Name

5-(4-methylphenyl)rubicene

InChI

InChI=1S/C33H20/c1-19-12-14-20(15-13-19)21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3

InChI Key

OMOOQQRZOJDGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

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